![molecular formula C9H10N2 B2987916 (1H-Indol-7-YL)methanamine CAS No. 408356-52-5](/img/structure/B2987916.png)
(1H-Indol-7-YL)methanamine
Overview
Description
“(1H-Indol-7-YL)methanamine” is a compound with the molecular weight of 182.65 . It is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature .
Synthesis Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . Unfortunately, many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials .Molecular Structure Analysis
The InChI code for “(1H-Indol-7-YL)methanamine” is1S/C9H10N2.ClH/c10-6-8-3-1-2-7-4-5-11-9 (7)8;/h1-5,11H,6,10H2;1H
. Physical And Chemical Properties Analysis
“(1H-Indol-7-YL)methanamine” is a powder that is stored at room temperature . It is crystalline and colorless in nature with specific odors .Scientific Research Applications
Antiviral Applications
“(1H-Indol-7-YL)methanamine” derivatives have been studied for their antiviral properties. Compounds like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential use in developing antiviral medications, particularly for respiratory viruses.
Anti-inflammatory Properties
Indole derivatives, including “(1H-Indol-7-YL)methanamine”, are known to possess anti-inflammatory activities . These compounds can be useful in the treatment of chronic inflammatory diseases by inhibiting the pathways that lead to inflammation.
Anticancer Research
The indole nucleus is a common structure found in many synthetic drug molecules with anticancer properties . “(1H-Indol-7-YL)methanamine” and its derivatives could be used to develop new cancer therapies by targeting specific pathways involved in tumor growth and metastasis.
Antimicrobial and Antibacterial Studies
Indole derivatives have shown significant antimicrobial and antibacterial activities. They have been tested against various strains of bacteria, including Mycobacterium tuberculosis, and have shown promising results as potential antibiotics .
Role in Multicomponent Reactions (MCRs)
“(1H-Indol-7-YL)methanamine” derivatives play a crucial role in multicomponent reactions, which are a sustainable strategy in medicinal chemistry for creating complex molecules . These reactions are high-yielding and cost-effective, making them attractive for pharmaceutical applications.
Safety and Hazards
Future Directions
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include (1h-indol-7-yl)methanamine, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the diverse biological and clinical applications of indole derivatives .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they likely induce a variety of molecular and cellular changes .
properties
IUPAC Name |
1H-indol-7-ylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H,6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNYQFZHZZSSQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Indol-7-YL)methanamine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.